

comparing the efficacy of 4-methyl-7-nitro-1H-indole with known drugs

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Compound of Interest

Compound Name: 4-methyl-7-nitro-1H-indole

Cat. No.: B1313350

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A Comparative Guide to the Efficacy of Nitroindole Derivatives and Known Anticancer Drugs

Disclaimer: This guide provides a comparative analysis of the potential anticancer efficacy of nitroindole compounds, using **4-methyl-7-nitro-1H-indole** as a representative of this class. It is important to note that there is limited publicly available biological data specifically for **4-methyl-7-nitro-1H-indole**. Therefore, this comparison is primarily based on data from structurally related 5-nitroindole and 7-nitroindole derivatives and is intended for research and informational purposes only.

Introduction

The indole scaffold is a prominent feature in many biologically active compounds. The addition of a nitro group to this structure can confer potent anticancer properties. Nitroindole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key oncogenic signaling pathways such as the c-Myc and PI3K/Akt/mTOR pathways. This guide compares the in vitro efficacy of representative nitroindole compounds with established anticancer drugs that target these or related pathways, as well as broadly acting chemotherapeutic agents. The data presented is intended for researchers, scientists, and drug development professionals to provide a comparative perspective on the potential of this class of compounds.

Data Presentation: In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various nitroindole derivatives and known anticancer drugs against the HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Lower IC₅₀ values indicate greater potency.

Table 1: Comparison of IC₅₀ Values against HeLa Cancer Cell Line

Compound/Drug	Target/Mechanism of Action	IC ₅₀ (μM)	Reference(s)
Nitroindole Derivatives			
Compound 5 (5-nitroindole derivative)	c-Myc G-Quadruplex Binder	5.08 ± 0.91	[1]
Compound 7 (5-nitroindole derivative)	c-Myc G-Quadruplex Binder	5.89 ± 0.73	[1]
Known Anticancer Drugs			
Alpelisib (BYL-719)	PI3Kα inhibitor	~30.3 nM (in combination)	[2]
Doxorubicin	Topoisomerase II inhibitor	0.2 - 2.66	[3][4]
Cisplatin	DNA cross-linking agent	5.8 - 22.4	[5][6]

Table 2: Comparison of IC₅₀ Values against MCF-7 Cancer Cell Line

Compound/Drug	Target/Mechanism of Action	IC50 (μM)	Reference(s)
Known Anticancer Drugs			
Alpelisib (BYL-719)	PI3Kα inhibitor	0.25 - 0.6	[7]
Everolimus	mTOR inhibitor	< 0.008 (in sensitive lines)	[8]
MYCi975	c-Myc inhibitor	2.49 - 7.73	[9]
Doxorubicin	Topoisomerase II inhibitor	0.4 - 8.3	[10][11]
Cisplatin	DNA cross-linking agent	0.65 - 18	[12][13]

Experimental Protocols

Cell Viability Assay (Alamar Blue Method)

This protocol is a common method for assessing cell viability and cytotoxicity, as was used to generate some of the referenced IC50 values.

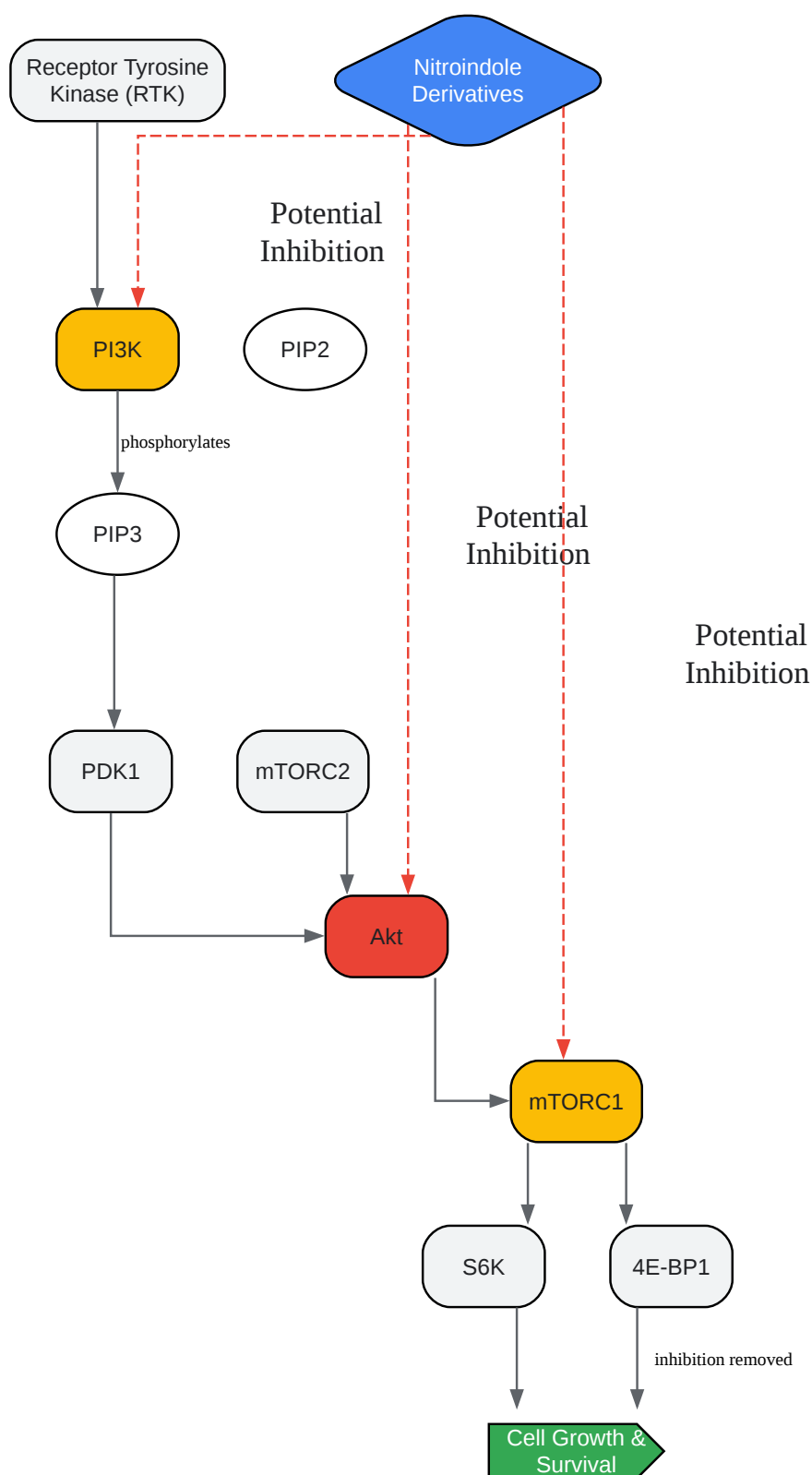
- **Cell Plating:** Cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
- **Compound Treatment:** The test compounds (nitroindoles or known drugs) are serially diluted to various concentrations and added to the wells. Control wells containing untreated cells and wells with medium only (blank) are also included.
- **Incubation:** The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
- **Alamar Blue Addition:** After the incubation period, Alamar Blue reagent is added to each well (typically 10% of the total volume).

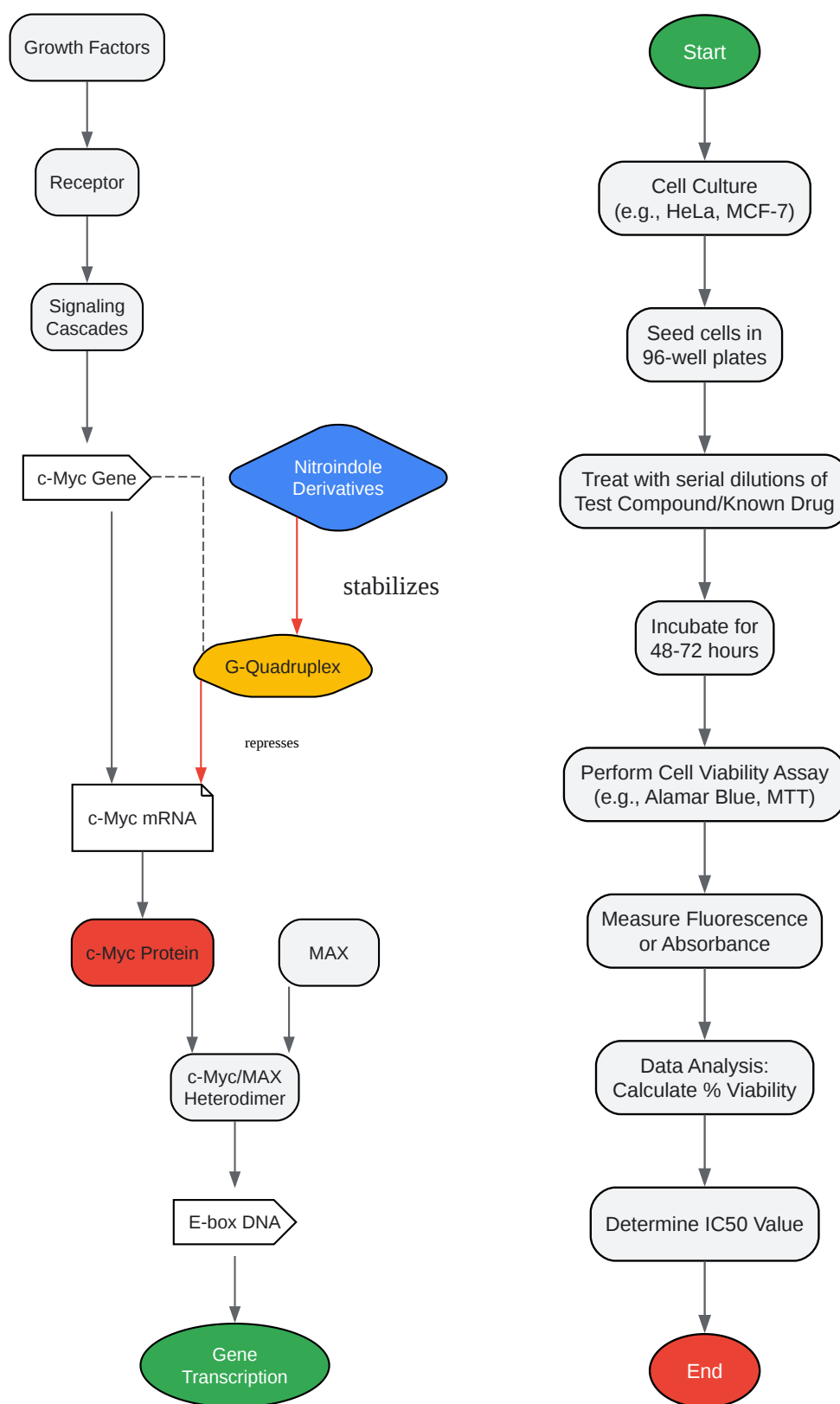
- **Incubation with Reagent:** The plate is incubated for a further 1-4 hours. During this time, viable, metabolically active cells will reduce the resazurin in the Alamar Blue reagent to the fluorescent resorufin.
- **Measurement:** The fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
- **Data Analysis:** The fluorescence readings are corrected for background fluorescence (from the blank wells). The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially targeted by nitroindole derivatives.





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